6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a benzoxazine ring, a sulfonyl group, and a carboxamide group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide group is attached via amidation reactions, often using amine precursors and coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-METHYLBENZENESULFONYL CHLORIDE: Shares the sulfonyl group but lacks the benzoxazine and carboxamide functionalities.
METHYLSULFANYL-BENZENE: Contains the methylsulfanyl group but differs in overall structure and reactivity.
4-(METHYLSULFONYL)BENZENESULFONYL CHLORIDE: Similar sulfonyl groups but different core structure.
Uniqueness
6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N2O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
6-methyl-4-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O4S2/c1-16-7-10-20(11-8-16)32(28,29)26-15-23(30-22-12-9-17(2)13-21(22)26)24(27)25-18-5-4-6-19(14-18)31-3/h4-14,23H,15H2,1-3H3,(H,25,27) |
InChI Key |
HNLMKIJGADMRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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